molecular formula C17H41N3O2SSi B12531665 N,N-Bis(6-aminohexyl)-2-(trimethylsilyl)ethane-1-sulfonamide CAS No. 652130-77-3

N,N-Bis(6-aminohexyl)-2-(trimethylsilyl)ethane-1-sulfonamide

Cat. No.: B12531665
CAS No.: 652130-77-3
M. Wt: 379.7 g/mol
InChI Key: QBENXKKMTJTVHG-UHFFFAOYSA-N
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Description

N,N-Bis(6-aminohexyl)-2-(trimethylsilyl)ethane-1-sulfonamide is a synthetic organic compound that features both amino and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(6-aminohexyl)-2-(trimethylsilyl)ethane-1-sulfonamide typically involves multi-step organic reactions. One possible route could involve the reaction of 6-aminohexylamine with a sulfonyl chloride derivative, followed by the introduction of the trimethylsilyl group under specific conditions. The reaction conditions may include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(6-aminohexyl)-2-(trimethylsilyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halides or organometallic compounds.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce sulfide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Bis(6-aminohexyl)-2-(trimethylsilyl)ethane-1-sulfonamide would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(6-aminohexyl)ethane-1-sulfonamide: Lacks the trimethylsilyl group.

    N,N-Bis(6-aminohexyl)-2-(methylsilyl)ethane-1-sulfonamide: Contains a different silyl group.

Uniqueness

The presence of the trimethylsilyl group in N,N-Bis(6-aminohexyl)-2-(trimethylsilyl)ethane-1-sulfonamide may confer unique properties, such as increased stability or specific reactivity, compared to similar compounds.

Conclusion

This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Further research is needed to fully understand its properties and mechanisms of action.

Properties

CAS No.

652130-77-3

Molecular Formula

C17H41N3O2SSi

Molecular Weight

379.7 g/mol

IUPAC Name

N,N-bis(6-aminohexyl)-2-trimethylsilylethanesulfonamide

InChI

InChI=1S/C17H41N3O2SSi/c1-24(2,3)17-16-23(21,22)20(14-10-6-4-8-12-18)15-11-7-5-9-13-19/h4-19H2,1-3H3

InChI Key

QBENXKKMTJTVHG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCS(=O)(=O)N(CCCCCCN)CCCCCCN

Origin of Product

United States

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